Chemical structure and physicochemical properties of 4-Isopropylthiazol-5-amine hcl
Chemical structure and physicochemical properties of 4-Isopropylthiazol-5-amine hcl
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 4-Isopropylthiazol-5-amine Hydrochloride
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the foundation of targeted drug discovery. 4-Isopropylthiazol-5-amine hydrochloride (CAS: 2177266-47-4) represents a critical intermediate, particularly in the synthesis of advanced kinase inhibitors and microtubule-interacting agents. This whitepaper provides an authoritative, deep-dive analysis of its molecular architecture, physicochemical properties, synthetic pathways, and analytical validation protocols. Designed for research scientists and drug development professionals, this guide emphasizes the mechanistic causality behind its handling and integration into complex pharmacophores.
Chemical Structure & Molecular Profile
The structural architecture of 4-isopropylthiazol-5-amine is defined by a 1,3-thiazole core, substituted at the C4 position with an isopropyl group and at the C5 position with a primary amine.
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The 1,3-Thiazole Core : Thiazoles possess an aromatic character intermediate between thiophene and pyridine. The presence of both a nitrogen (electron-withdrawing) and a sulfur (electron-donating) atom creates a highly polarized ring system.
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C4-Isopropyl Substitution : The bulky, lipophilic isopropyl group acts as a steric shield. In drug design, this moiety is frequently exploited to anchor molecules within the hydrophobic pockets of target proteins, such as the hinge region of kinases.
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C5-Amine Group : The primary amine is highly nucleophilic, making it an ideal handle for downstream derivatization (e.g., amidation or urea formation). However, 5-aminothiazoles are inherently electron-rich and prone to oxidative degradation in ambient air.
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Hydrochloride Salt Formation : To mitigate the oxidative instability and self-association tendencies of the free base[1], the compound is isolated as a hydrochloride salt. Protonation of the amine (or the thiazole nitrogen) drastically improves shelf-life and aqueous solubility, which is critical for biological assay formulation.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, synthesized from [2] and [3] databases.
| Property | Value |
| Chemical Name | 4-Isopropylthiazol-5-amine hydrochloride |
| CAS Number (HCl Salt) | 2177266-47-4 |
| CAS Number (Free Base) | 72632-66-7 |
| Molecular Formula | C₆H₁₁ClN₂S (Salt) / C₆H₁₀N₂S (Base) |
| Molecular Weight | 178.68 g/mol (Salt) / 142.22 g/mol (Base) |
| Monoisotopic Mass (Base) | 142.056 Da |
| Mass Spectrometry (ESI+) | 143.06 m/z [M+H]⁺ |
| Physical State | Solid crystalline powder |
Synthetic Methodology & Reaction Mechanisms
The synthesis of highly substituted thiazol-5-amines is most efficiently achieved via the cyclization of N-functionalized α-aminonitriles. The protocol below outlines the conversion of 2-isocyano-3-methylbutanenitrile to the target compound using hydrogen sulfide, based on validated methodologies from [4].
Fig 1: Step-by-step synthetic workflow of 4-Isopropylthiazol-5-amine HCl.
Protocol 1: Synthesis of the Free Base (Self-Validating)
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Preparation : In a well-ventilated fume hood, dissolve 40 mmol (4.32 g) of 2-isocyano-3-methylbutanenitrile in 25 mL of anhydrous dichloromethane (CH₂Cl₂).
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Catalyst Addition : Add 40 mmol (4.04 g) of triethylamine (Et₃N).
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Causality: Et₃N acts as a base to deprotonate the incoming H₂S gas. This generates the highly nucleophilic bisulfide ion (HS⁻), which is strictly required to initiate the nucleophilic attack on the electrophilic isocyanide carbon.
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Gas Introduction & Cyclization : Vigorously stir the solution and introduce H₂S gas for 45 minutes.
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Causality: Vigorous stirring maximizes the gas-liquid interfacial area, ensuring complete saturation. The intermediate thioformamide rapidly undergoes intramolecular cyclization onto the adjacent nitrile group, yielding the 5-aminothiazole ring.
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Isolation : Remove the CH₂Cl₂ under reduced pressure. Distill the residue to obtain the pure free base.
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Validation: A successful reaction will yield approximately 3.90 g (69% yield) of a liquid/oil with a boiling point of 75°C.
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Protocol 2: Hydrochloride Salt Formation
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Dissolution : Dissolve the purified free base in a minimal volume of anhydrous 1,4-dioxane.
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Acidification : Slowly add a stoichiometric excess of a pre-titrated HCl/dioxane solution at 0°C.
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Causality: The reaction is highly exothermic. Maintaining a 0°C environment prevents the thermal and oxidative degradation of the electron-rich thiazole ring during protonation.
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Recovery : Filter the resulting precipitate under an inert argon atmosphere, wash with cold anhydrous ether, and dry under vacuum to yield the stable hydrochloride salt.
Analytical Characterization Protocols
To ensure the integrity of the synthesized building block before downstream pharmaceutical integration, rigorous analytical characterization is required.
LC-MS Validation Protocol
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Sample Preparation : Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
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Chromatography : Inject 2 µL onto a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 5 minutes.
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Detection & Causality : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Soft ionization is chosen specifically to preserve the molecular ion, confirming the intact thiazole core without inducing extensive fragmentation.
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Data Interpretation : Monitor for the primary adduct at 143.06 m/z [M+H]⁺ . The presence of this peak, coupled with a lack of M+16 peaks (which would indicate N-oxidation), self-validates the purity and stability of the batch.
Pharmaceutical Applications & Pharmacophore Integration
In drug discovery, the thiazole ring is a privileged scaffold. 4-Isopropylthiazol-5-amine is specifically utilized to construct complex molecules that inhibit cell growth or interact with microtubules[1].
When integrated into a larger drug candidate (such as a cyclin-dependent kinase (CDK) inhibitor), the molecule serves three distinct pharmacophoric roles:
Fig 2: Pharmacophore mapping and integration into targeted drug candidates.
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Hinge Binding : The nitrogen atom of the thiazole acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides in the ATP-binding pocket of kinases.
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Steric Fit : The C4-isopropyl group projects into adjacent hydrophobic sub-pockets, increasing binding affinity and target selectivity by preventing the molecule from binding to kinases with smaller pocket volumes.
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Vectorial Extension : The C5-amine is converted into an amide or urea linkage, serving as a vector to extend the molecule out toward the solvent-exposed region, allowing for the addition of solubilizing groups (e.g., piperazine rings).
References
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PubChem (National Center for Biotechnology Information) . "Compound Summary for CID 12531961: 4-propan-2-yl-1,3-thiazol-5-amine" (Mass spectrometry and predicted physicochemical data). URL:[Link]
